molecular formula C11H9ClN2O3 B8700792 5-(2-chloro-3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 830346-42-4

5-(2-chloro-3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B8700792
CAS No.: 830346-42-4
M. Wt: 252.65 g/mol
InChI Key: DMWBZRUWLFZPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chloro-3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H9ClN2O3 and its molecular weight is 252.65 g/mol. The purity is usually 95%.
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Properties

CAS No.

830346-42-4

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

5-(2-chloro-3-methoxyphenyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H9ClN2O3/c1-17-8-4-2-3-6(9(8)12)7-5-13-11(16)14-10(7)15/h2-5H,1H3,(H2,13,14,15,16)

InChI Key

DMWBZRUWLFZPIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Cl)C2=CNC(=O)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of ethyl 2-(2-chloro-3-methoxyphenyl)-3-(dimethylamino)acrylate 7d (1.7 g, 6 mmol), urea (1.08 g, 18 mmol) and NaI (2.7 g, 18 mmol) in acetonitrile (20 mL) was added TMSCl (2.3 mL, 18 mmol). The resulting mixture was refluxed for 16 hours, cooled to room temperature, and 1.0 M NaOH (30 mL) was added. The resultant solution was stirred for 20 hours, and acetonitrile was removed in vacuo. The aqueous solution was washed with ether, cooled in ice bath, and neutralized with 1 N HCl (30 mL). The precipitate was filtered, washed with additional H2O, and dried to give 5-(2-chloro-3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione 7e (1.24 g, 82%) as a pale yellow solid. MS (CI) m/z 253.1, 255.1 (MH+).
Name
ethyl 2-(2-chloro-3-methoxyphenyl)-3-(dimethylamino)acrylate
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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